molecular formula C9H9BrN2O B6225052 4-amino-1,2-dihydroisoquinolin-1-one hydrobromide CAS No. 2768332-18-7

4-amino-1,2-dihydroisoquinolin-1-one hydrobromide

Cat. No.: B6225052
CAS No.: 2768332-18-7
M. Wt: 241.1
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Description

4-amino-1,2-dihydroisoquinolin-1-one hydrobromide is a chemical compound with the molecular formula C9H9BrN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,2-dihydroisoquinolin-1-one hydrobromide can be achieved through a transition-metal-free method. One such method involves the reaction of arynes with 4,5-disubstituted oxazoles via a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes. This method yields 4-amino-1,2-dihydroisoquinolin-1-one in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the transition-metal-free synthesis method mentioned above can be scaled up for industrial applications. This method’s efficiency and scalability make it a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-amino-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

Scientific Research Applications

4-amino-1,2-dihydroisoquinolin-1-one hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1,2-dihydroisoquinolin-3(4H)-one: Another derivative of isoquinoline with similar chemical properties.

    3,4-dihydroisoquinolin-1(2H)-one:

Uniqueness

4-amino-1,2-dihydroisoquinolin-1-one hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2768332-18-7

Molecular Formula

C9H9BrN2O

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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